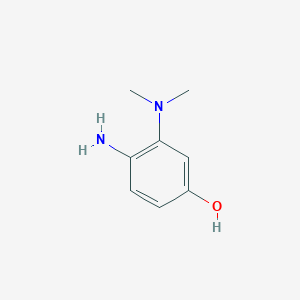

4-Amino-3-(dimethylamino)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

4-amino-3-(dimethylamino)phenol |

InChI |

InChI=1S/C8H12N2O/c1-10(2)8-5-6(11)3-4-7(8)9/h3-5,11H,9H2,1-2H3 |

InChI Key |

JEWRHUUTFGVVBD-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=CC(=C1)O)N |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 4 Amino 3 Dimethylamino Phenol

Direct and Indirect Synthetic Routes

The construction of polysubstituted aromatic rings like 4-Amino-3-(dimethylamino)phenol often relies on a combination of direct functionalization and the transformation of pre-existing groups.

A plausible, though unconfirmed, synthetic pathway could begin with a suitably substituted benzene (B151609) ring. For instance, starting with 4-amino-3-nitrophenol (B127093), a known compound, would be a logical approach. The synthesis of this precursor typically involves the nitration of p-aminophenol derivatives. google.comchemicalbook.com The subsequent challenge, which is not documented, would be the selective reduction of the nitro group to a primary amine, followed by the introduction of the dimethylamino group. Another hypothetical precursor could be 3,4-diaminophenol (B1333219). nih.gov The key step would then be the selective N,N-dimethylation of the amino group at the 3-position, a non-trivial transformation that would require careful selection of reagents and conditions to avoid methylation of the other amino or hydroxyl groups.

Reductive amination is a powerful and widely used method for forming C-N bonds. thno.org In a hypothetical context for synthesizing this compound, this strategy is less straightforward. It would likely involve a precursor such as 4-amino-3-formylphenol or a related ketone. The reaction would proceed via the formation of an enamine or iminium intermediate with dimethylamine (B145610), followed by reduction. However, the synthesis of such a specific aldehyde precursor is not described in the available literature.

Multi-component reactions (MCRs) offer an efficient means to construct complex molecules in a single step by combining three or more reactants. While powerful, the application of known MCRs to directly assemble this compound is not apparent from existing research. A hypothetical cascade reaction might be designed, but it would represent a novel and unpublished synthetic route.

Catalytic Approaches in this compound Synthesis

Modern organic synthesis heavily relies on catalysis to achieve high efficiency and selectivity.

Metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are standard methods for forming aryl-nitrogen bonds. A potential, yet undocumented, route could involve the coupling of a protected 4-amino-3-halophenol with dimethylamine using a palladium or copper catalyst. The success of this approach would depend heavily on the choice of protecting groups and the specific catalyst system to achieve the desired regioselectivity.

Functional group interconversions, such as the reduction of a nitro group, are also frequently catalyzed. For example, the reduction of 4-amino-3-nitrophenol to 3,4-diaminophenol is often carried out using metal catalysts like iron in acidic media. google.com

Organocatalysis has emerged as a vital tool for asymmetric synthesis and selective functionalization. While organocatalysts are used in a vast array of transformations, including the synthesis of some aminophenol derivatives, their specific application to produce this compound has not been reported. A theoretical organocatalytic route would likely focus on achieving regioselective functionalization of a phenol (B47542) or aniline (B41778) derivative, a task that remains a significant challenge in synthetic chemistry.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles to the synthesis of this compound involves a paradigm shift from traditional synthetic methods that often rely on volatile organic solvents and harsh reaction conditions. The focus is on developing cleaner, safer, and more efficient processes.

The use of alternative reaction media, particularly the elimination of organic solvents or the use of water, is a cornerstone of green chemistry.

Solvent-Free Syntheses:

Another relevant solvent-free method is the mechanochemical synthesis of paracetamol from p-aminophenol and acetic anhydride (B1165640) using bead milling. wahalengineers.com This process eliminates the need for large volumes of solvents and can lead to higher yields and reduced reaction times. wahalengineers.com While not directly a synthesis of the target compound, it demonstrates the potential of mechanochemistry in reactions involving aminophenols.

Aqueous Medium Syntheses:

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of aminophenols in aqueous media has been explored through various methods. For example, the reduction of nitrophenols to aminophenols can be effectively carried out in aqueous solutions. chemcess.comresearchgate.net The catalytic reduction of nitrophenols is a preferred method for producing 2- and 4-aminophenols. chemcess.com Furthermore, the synthesis of p-aminophenol from nitrobenzene (B124822) has been studied in a biphasic aqueous-organic system, highlighting the potential for using water as a primary solvent. researchgate.net

The table below summarizes potential green synthesis approaches for aminophenol derivatives, which could be adapted for this compound.

| Reaction Type | Reactants | Conditions | Solvent | Yield | Reference |

| Mannich Reaction | Phenol, Aldehyde, Amine | Microwave irradiation, Acidic alumina | Solvent-Free | Good | researchgate.net |

| Acetylation | p-Aminophenol, Acetic anhydride | Bead milling | Solvent-Free | High | wahalengineers.com |

| Nitrophenol Reduction | Nitrophenol, Hydrogen | Catalyst | Aqueous | High | chemcess.com |

| Nitrobenzene Conversion | Nitrobenzene, Formic acid | Pt/C, SO42-/ZrO2 | Water | - | researchgate.net |

This table presents data for related aminophenol syntheses to illustrate the potential of green chemistry approaches.

Reducing energy consumption is another key aspect of green chemistry. Microwave-assisted and photochemical methods offer energy-efficient alternatives to conventional heating.

Microwave-Assisted Synthesis:

Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products in shorter timeframes compared to conventional heating. youtube.comyoutube.com This is due to the efficient and direct heating of the reaction mixture. youtube.com Microwave-assisted synthesis has been successfully applied to the amination of aryl halides to produce anilines and phenols without the need for transition metals or organic solvents. nih.govnih.gov For instance, heating an aryl halide with ammonium (B1175870) hydroxide (B78521) in a sealed vessel under microwave irradiation can produce the corresponding aniline in high yield within minutes. nih.gov This methodology could be explored for the introduction of the dimethylamino group onto a suitable phenol precursor.

A general procedure for the microwave-assisted amination of aryl halides involves heating the starting material with aqueous ammonium hydroxide in a sealed microwave vial at 130–140°C for 5–20 minutes. nih.gov

Photochemical Synthesis:

Photochemical reactions utilize light as an energy source to initiate chemical transformations, often at ambient temperature. This can lead to unique reactivity and selectivity compared to thermal reactions. A photochemical method for the amination of phenols has been developed using dual catalytic pathways involving Ir(III) photocatalysis and phenol–pyridinium complexation. chemrxiv.orgacs.org This method achieves efficient C–N coupling between phenols and various nitrogen nucleophiles with high yields. chemrxiv.org While this has been demonstrated for aromatic nitrogen nucleophiles, the principles could potentially be adapted for the introduction of a dimethylamino group.

The table below highlights the advantages of energy-efficient protocols in the synthesis of related compounds.

| Protocol | Reaction | Key Advantages | Reference |

| Microwave-Assisted | Amination of aryl halides | Rapid reaction times, high yields, solvent-free potential | nih.govnih.gov |

| Photochemical | Amination of phenols | Mild reaction conditions, high yields, unique selectivity | chemrxiv.orgacs.org |

This table illustrates the benefits of energy-efficient methods in analogous syntheses.

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product while minimizing waste and energy consumption. Key parameters that are often optimized include the catalyst, solvent, temperature, reaction time, and the nature and concentration of reactants and reagents.

In the synthesis of aminophenols, catalyst selection plays a significant role. For the reduction of nitrophenols, various catalysts such as Raney Nickel or platinum on carbon have been utilized. wikipedia.org The optimization of catalyst loading and support can significantly impact the reaction's efficiency and selectivity. bcrec.id For instance, in the synthesis of p-aminophenol from nitrobenzene, the use of a Pt/C catalyst with sulfuric acid in a biphasic medium was optimized to improve selectivity. researchgate.net

The reaction temperature and time are also critical parameters. In the microwave-assisted synthesis of anilines, optimizing the temperature and duration of irradiation is key to achieving complete conversion without product degradation. nih.gov Similarly, in the synthesis of p-aminophenol, the reaction temperature and time were optimized to achieve a higher yield. researchgate.net

The choice of base and its concentration can also be crucial. In a rhodium-catalyzed amination of phenols, Na2CO3 was identified as the optimal base. organic-chemistry.org The purification process is another area for optimization to maximize the recovery of the final product. Techniques such as extraction, crystallization, and chromatography are often refined to improve yield and purity. researchgate.netgoogle.com For example, in the synthesis of p-aminophenol, the purification process involving toluene (B28343) extraction, adsorption with activated carbon, and pH-adjusted crystallization was optimized. researchgate.net

The following table presents a summary of optimized conditions for related aminophenol syntheses.

| Reaction | Optimized Parameter | Condition | Effect | Reference |

| Amination of Phenols | Catalyst and Base | [Cp*RhCl2]2, Na2CO3 | High yield and broad substrate scope | organic-chemistry.org |

| Synthesis of p-Aminophenol | Reaction Temperature | 70°C | Increased PAP yield | researchgate.net |

| Synthesis of p-Aminophenol | H2SO4 Concentration | 1.5 M | Increased PAP yield | researchgate.net |

| Synthesis of p-Aminophenol | Reaction Time | 150 min | Increased PAP yield | researchgate.net |

| Microwave-Assisted Amination | Temperature | 130-140°C | Complete conversion | nih.gov |

This table showcases examples of optimized reaction parameters from related syntheses.

Iii. Chemical Reactivity and Mechanistic Investigations of 4 Amino 3 Dimethylamino Phenol

Reactivity at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key functional group that significantly influences the reactivity of the entire molecule. Its acidic proton and the electron-rich oxygen atom are central to its chemical behavior.

The phenol (B47542) ring in 4-Amino-3-(dimethylamino)phenol is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of the hydroxyl, amino, and dimethylamino groups. These groups direct incoming electrophiles to specific positions on the ring. The directing influence of these substituents generally follows the order of -OH > -NR2 > -NH2, although steric hindrance can also play a significant role. The positions ortho and para to the powerful activating hydroxyl group are particularly favored for substitution.

| Substituent | Activating/Deactivating | Ortho/Para or Meta Directing |

| -OH | Strongly Activating | Ortho, Para |

| -N(CH₃)₂ | Strongly Activating | Ortho, Para |

| -NH₂ | Strongly Activating | Ortho, Para |

The phenolic moiety of this compound is susceptible to oxidation. Phenols can be oxidized to form a variety of products, including quinones. The presence of multiple electron-donating amino groups on the same ring enhances this susceptibility. The oxidation can proceed through a phenoxy radical intermediate. The specific products formed will depend on the oxidizing agent used and the reaction conditions.

Conversely, the phenolic ring is already in a reduced state and is not readily susceptible to further reduction under standard chemical conditions. The aromatic system's stability makes ring reduction a challenging transformation that would require harsh conditions, such as high-pressure hydrogenation with specific catalysts.

Reactivity of the Amino and Dimethylamino Functionalities

The primary amino and tertiary dimethylamino groups are significant centers of reactivity, primarily due to the nucleophilic nature of the nitrogen atoms.

The primary amino group (-NH₂) is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to readily attack electrophilic centers. The electron-donating nature of the hydroxyl and dimethylamino groups further enhances the electron density on the ring, which in turn can influence the basicity and nucleophilicity of the primary amino group, though direct resonance delocalization of the primary amino group's lone pair into the ring can decrease its nucleophilicity compared to an aliphatic amine.

The primary amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. The resulting Schiff bases are versatile intermediates in organic synthesis.

Both the primary amino and the phenolic hydroxyl groups are amenable to alkylation and acylation reactions. The primary amino group can be successively alkylated to form secondary and tertiary amines, and eventually quaternary ammonium (B1175870) salts. Acylation of the amino group with acyl halides or anhydrides yields amides. The phenolic hydroxyl group can also be alkylated to form ethers or acylated to form esters. Selective derivatization of one group over the other can often be achieved by carefully controlling the reaction conditions and the choice of reagents. The dimethylamino group, being a tertiary amine, is generally unreactive towards further alkylation or acylation under standard conditions but can be oxidized or participate in other specific reactions.

| Reaction Type | Reactant | Functional Group Involved | Product Type |

| Alkylation | Alkyl Halide | Amino Group | Secondary/Tertiary Amine |

| Alkylation | Alkyl Halide | Hydroxyl Group | Ether |

| Acylation | Acyl Halide/Anhydride (B1165640) | Amino Group | Amide |

| Acylation | Acyl Halide/Anhydride | Hydroxyl Group | Ester |

| Condensation | Aldehyde/Ketone | Amino Group | Schiff Base (Imine) |

Reaction Kinetics and Thermodynamic Considerations

Quantitative kinetic and thermodynamic data for reactions involving this compound are scarce. The reactivity of aminophenols is often characterized by their ease of oxidation, which can be influenced by factors such as pH, temperature, and the presence of an oxidizing agent.

For analogous compounds, such as other aminophenol derivatives, reaction kinetics are often studied in the context of their oxidation. For instance, the oxidative coupling of phenols with aromatic amines is a reaction class for which kinetic data is sometimes available. A study on the oxidative coupling of phenol with 4-amino-N,N-dimethylaniline (an isomer of the title compound) using potassium dichromate as an oxidant determined the reaction to be first-order. univsul.edu.iq The study also calculated the thermodynamic parameters of activation for that specific reaction. univsul.edu.iq

While direct data for this compound is not available, a hypothetical study of its reaction kinetics would likely involve monitoring the disappearance of the reactant or the appearance of a product over time under various conditions. Such studies would yield important parameters like the rate constant (k), activation energy (Ea), and thermodynamic values (ΔH, ΔS, ΔG*), which are crucial for understanding the reaction's feasibility and spontaneity.

Table 1: Hypothetical Thermodynamic and Kinetic Parameters for a Reaction of this compound (Note: The following table is illustrative. Specific experimental data for this compound is not currently available in the cited literature.)

| Parameter | Symbol | Value | Significance |

|---|---|---|---|

| Activation Energy | Ea | Data not available | Minimum energy required to initiate the reaction. |

| Enthalpy of Activation | ΔH | Data not available | The change in enthalpy in forming the transition state. |

| Entropy of Activation | ΔS | Data not available | The change in entropy in forming the transition state. |

| Gibbs Free Energy of Activation | ΔG* | Data not available | The change in Gibbs free energy in forming the transition state. |

| Rate Constant | k | Data not available | Proportionality constant relating reaction rate to reactant concentrations. |

Elucidation of Reaction Mechanisms

The reaction mechanisms for this compound are presumed to be dominated by the chemistry of the electron-rich aromatic ring, which is highly activated by three electron-donating groups: hydroxyl (-OH), primary amino (-NH2), and dimethylamino (-N(CH3)2).

Oxidation Mechanisms: The most probable reaction pathway for this compound is oxidation. Aminophenols are readily oxidized to form quinone-imine or quinone-type structures. The general mechanism for the oxidation of similar compounds involves the following steps:

Initial Electron Transfer: The molecule loses an electron from either the phenolic oxygen or one of the nitrogen atoms to an oxidizing agent, forming a radical cation. The tertiary amine is generally easier to oxidize than a primary amine. mdpi.com

Deprotonation: The radical cation can then undergo deprotonation. For instance, if oxidation occurs at the phenol group, it would deprotonate to form a phenoxyl radical. The presence of multiple amino groups provides alternative sites for initial oxidation.

Radical Propagation/Coupling: These radical intermediates are highly reactive and can undergo various subsequent reactions, such as coupling with other radicals or further oxidation. In the case of 4-dimethylaminophenol (an isomer), autoxidation leads to the formation of a 4-(N,N-dimethylamino)phenoxyl radical. researchgate.netnih.gov This radical is unstable and can decay via disproportionation to yield the parent aminophenol and a quinone-imine, which subsequently hydrolyzes. researchgate.netnih.gov

Formation of Quinone-Imine: Mild oxidation of aminophenols can lead to the formation of quinone-imines, which are often readily hydrolyzed to the corresponding quinone and ammonia (B1221849) or an amine. typeset.io For this compound, oxidation would likely lead to a complex quinonoid structure.

The electrochemical oxidation of aniline (B41778) derivatives typically proceeds via the formation of a radical cation, followed by deprotonation and subsequent coupling or further oxidation reactions. mdpi.com Given the structure of this compound, it is expected to have a low oxidation potential, making it a potent reducing agent.

Iv. Sophisticated Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

In the ¹H NMR spectrum of 4-Amino-3-(dimethylamino)phenol, the chemical shift, integration, and multiplicity of each signal provide information about the electronic environment and connectivity of the protons. The aromatic region would be expected to show three distinct signals corresponding to the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the strong electron-donating effects of the hydroxyl (-OH), amino (-NH₂), and dimethylamino (-N(CH₃)₂) groups. The protons of the amino and hydroxyl groups would appear as broad singlets, and the methyl protons of the dimethylamino group would yield a sharp singlet.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Aromatic H (ortho to -OH) | ~6.6-6.8 | Doublet | |

| Aromatic H (ortho to -NH₂) | ~6.2-6.4 | Doublet of doublets | |

| Aromatic H (meta to -OH & -NH₂) | ~6.0-6.2 | Doublet | |

| -N(CH₃)₂ | ~2.6-2.9 | Singlet | |

| -NH₂ | Variable, broad | Singlet | Position can vary with solvent and concentration. |

This table contains predicted data.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups. The electron-donating substituents (-OH, -NH₂, -N(CH₃)₂) will cause a notable upfield shift (to lower ppm values) for the carbons they are directly attached to (ipso-carbons) and the carbons at the ortho and para positions. For instance, the carbon atom attached to the hydroxyl group in 4-aminophenol (B1666318) appears around 148.8 ppm. rsc.org

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-OH | ~145-150 |

| C-NH₂ | ~135-140 |

| C-N(CH₃)₂ | ~120-125 |

| Aromatic C-H | ~105-118 |

| Aromatic C-H | ~102-108 |

| Aromatic C-H | ~100-105 |

This table contains predicted data.

Two-dimensional NMR experiments would be crucial for the unambiguous assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons. For this compound, it would show correlations between the adjacent protons on the aromatic ring, helping to confirm their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the vibrational modes of molecules, providing characteristic signatures of the functional groups present.

The FT-IR spectrum of this compound would display characteristic absorption bands for its various functional groups. The O-H and N-H stretching vibrations would appear as broad bands in the high-frequency region. The spectrum of 4-amino-3-methylphenol, a similar compound, shows characteristic peaks that can be used for prediction. chemicalbook.com For isomers of aminophenol, characteristic bands for C-N vibration and C-O-C stretching are observed. researchgate.net

Predicted FT-IR Data for this compound:

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3500-3300 | O-H stretch (phenol) | Strong, broad |

| 3450-3250 | N-H stretch (primary amine) | Medium, two bands |

| 3100-3000 | Aromatic C-H stretch | Medium to weak |

| 2960-2850 | Aliphatic C-H stretch (-N(CH₃)₂) | Medium |

| ~1620-1580 | Aromatic C=C bending | Medium |

| ~1520 | N-H bending | Medium |

| ~1350-1250 | C-N stretch (aromatic amine) | Strong |

This table contains predicted data.

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the aromatic ring vibrations. While specific data is unavailable, the principles of Raman spectroscopy suggest which molecular vibrations would be most prominent.

Predicted Raman Shifts for this compound:

| Predicted Raman Shift (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| 3100-3000 | Aromatic C-H stretch | Strong |

| ~1610 | Aromatic ring stretch | Strong |

| ~1000 | Aromatic ring breathing mode | Strong |

This table contains predicted data.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides critical information regarding a molecule's mass and, through fragmentation, its structural composition.

High-resolution mass spectrometry is indispensable for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound (C₈H₁₂N₂O), HRMS would yield an exact mass measurement, which can be compared to the theoretical mass to confirm its elemental formula.

As of the latest literature review, specific high-resolution mass spectrometry data for this compound has not been reported. However, the theoretical exact mass can be calculated to guide future experimental work.

| Parameter | Value |

| Molecular Formula | C₈H₁₂N₂O |

| Theoretical Monoisotopic Mass | 152.09496 Da |

| Theoretical [M+H]⁺ Ion | 153.10224 Da |

| Theoretical [M-H]⁻ Ion | 151.08769 Da |

| Theoretical [M+Na]⁺ Ion | 175.08435 Da |

| This table presents the theoretical mass values for this compound and its common adducts, which are essential for its identification in future HRMS studies. |

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique would allow for the elucidation of the connectivity of the atoms within this compound.

Currently, there are no published tandem mass spectrometry studies specifically detailing the fragmentation pattern of this compound. A hypothetical fragmentation analysis would likely involve the initial protonation or deprotonation of the molecule, followed by characteristic losses of small neutral molecules or radicals.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 153.10 ( [M+H]⁺ ) | Data not available | Data not available |

| 151.09 ( [M-H]⁻ ) | Data not available | Data not available |

| This table is intended to be populated with experimental data from future MS/MS studies on this compound to confirm its structure through fragmentation analysis. |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the gold standard for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

A search of crystallographic databases reveals that the crystal structure of this compound has not yet been determined and reported. The successful crystallization of this compound would be a significant step towards its complete structural characterization.

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions (a, b, c) | Data not available |

| Unit Cell Angles (α, β, γ) | Data not available |

| Volume (V) | Data not available |

| Calculated Density (ρ) | Data not available |

| This table highlights the key crystallographic parameters that would be obtained from a successful single-crystal X-ray diffraction analysis of this compound. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* and n-π* transitions associated with the aromatic ring and the amino and hydroxyl substituents.

Specific UV-Vis spectroscopic data for this compound, including wavelengths of maximum absorption (λmax) and corresponding molar absorptivity values, are not available in the current scientific literature. The electronic absorption properties would be influenced by the solvent polarity due to the presence of both hydrogen bond donor (amino and hydroxyl groups) and acceptor (amino group) functionalities.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |

| Data not available | Data not available | Data not available | Data not available |

| This table is designed to be populated with experimental UV-Vis data for this compound in various solvents to characterize its electronic absorption behavior. |

V. Computational Chemistry and Theoretical Studies of 4 Amino 3 Dimethylamino Phenol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules.

Geometry Optimization and Conformational Analysis

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This process involves finding the minimum energy structure on the potential energy surface. For 4-Amino-3-(dimethylamino)phenol, this would involve calculating bond lengths, bond angles, and dihedral angles.

Conformational analysis would further explore different spatial arrangements (conformers) arising from the rotation around single bonds, such as the C-N bond of the dimethylamino group and the C-O bond of the hydroxyl group. Identifying the global minimum energy conformer is crucial as it represents the most likely structure of the molecule under normal conditions. Without specific studies, the precise optimized geometrical parameters for this compound remain undetermined.

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO/LUMO) and Band Gap Energy

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data is illustrative and not based on actual published research.)

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.2 |

| LUMO Energy | -1.8 |

| Band Gap Energy | 3.4 |

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. It helps to identify the electron-rich and electron-poor regions, which are crucial for predicting how a molecule will interact with other chemical species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) denote electron-deficient areas prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atom of the hydroxyl group and the nitrogen atoms of the amino and dimethylamino groups, reflecting their high electron density. The aromatic ring and the hydrogen atoms would exhibit a more positive potential.

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, Chemical Shifts)

DFT calculations can also predict various spectroscopic parameters. The calculation of vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule.

Furthermore, nuclear magnetic resonance (NMR) chemical shifts can be predicted, providing valuable information about the chemical environment of each atom, particularly the ¹H and ¹³C nuclei. These theoretical predictions, when compared with experimental spectra, can confirm the structure of the molecule. To date, no such theoretical spectroscopic data has been reported for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that align with the intuitive Lewis structure representation of bonding.

Intra- and Intermolecular Charge Transfer Interactions

NBO analysis is particularly useful for quantifying the delocalization of electron density, which is described in terms of charge transfer interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is evaluated by the second-order perturbation energy, E(2).

For this compound, NBO analysis could reveal hyperconjugative interactions, such as the delocalization of lone pair electrons from the nitrogen and oxygen atoms into the antibonding orbitals of the benzene (B151609) ring (n → π* interactions). These interactions are key to understanding the electronic effects of the substituents on the aromatic system. Without specific research, the quantitative details of these charge transfer interactions for this compound are unknown.

Origin of Molecular Stability and Reactivity

The stability and reactivity of this compound are governed by the interplay of its functional groups—the hydroxyl (-OH), the primary amino (-NH2), and the dimethylamino (-N(CH3)2)—and their electronic effects on the aromatic ring. Computational studies on similar substituted phenols and anilines provide a framework for understanding these properties.

Electron-Donating Effects and Resonance: Both the amino and dimethylamino groups are strong electron-donating groups due to the lone pair of electrons on the nitrogen atoms. The hydroxyl group is also an electron-donating group. These groups activate the benzene ring towards electrophilic substitution by increasing the electron density through resonance. The para-position of the amino group and the meta-position of the dimethylamino group to the hydroxyl group create a complex pattern of electron distribution.

Intramolecular Hydrogen Bonding: The potential for intramolecular hydrogen bonding between the adjacent amino and dimethylamino groups, or between the amino group and the hydroxyl group (though less likely due to their relative positions), can significantly influence the molecule's conformation and stability. Studies on other aminophenols have shown that intramolecular hydrogen bonds can affect their antioxidant activity by modulating the availability of the phenolic hydrogen. bohrium.com For instance, in ortho-aminophenols, O-H···N hydrogen bonds are known to form. bohrium.com

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For aminophenol derivatives, the HOMO is typically distributed over the electron-rich aromatic ring and the nitrogen and oxygen atoms, indicating that these are the sites for electrophilic attack. The LUMO is generally located over the aromatic ring. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of chemical reactivity. A smaller gap suggests higher reactivity. DFT studies on related Schiff bases of aminophenols have calculated HOMO-LUMO gaps to be in the range that suggests moderate to high reactivity. nih.gov

A hypothetical representation of key molecular orbital energies for a molecule like this compound, based on data from related compounds, is presented below.

| Parameter | Hypothetical Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -5.2 | High, indicating good electron-donating ability. |

| LUMO Energy | -1.5 | Relatively low, indicating susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | 3.7 | Suggests a moderately reactive molecule. |

Reaction Mechanism Modeling and Energy Profiles

Modeling reaction mechanisms through computational methods allows for the exploration of reaction pathways and the determination of activation energies and transition states. For this compound, several types of reactions can be computationally modeled.

Oxidation Reactions: Aminophenols are known to undergo oxidation. The hydroxyl and amino groups are susceptible to oxidation, which can lead to the formation of quinone-imine structures. Computational studies on the electrochemical oxidation of p-aminophenol have detailed the formation of radical cations and subsequent dimerization reactions. ustc.edu.cn A similar mechanism could be postulated for this compound, where the initial step would be the loss of an electron from the electron-rich phenol (B47542) ring, followed by proton loss and further reactions. The energy profile for such a reaction would involve calculating the energies of the reactant, intermediates, transition states, and products.

Electrophilic Aromatic Substitution: The electron-rich nature of the aromatic ring makes it prone to electrophilic substitution. Computational modeling can predict the most likely sites for substitution by calculating the relative energies of the intermediates formed upon attack at different positions. The positions ortho and para to the strongly activating amino and hydroxyl groups are expected to be the most reactive.

Condensation Reactions: The amino group can participate in condensation reactions, for example, with aldehydes or ketones to form Schiff bases. Theoretical studies on the synthesis of Schiff bases from aminophenols have been conducted, confirming the reaction mechanism through computational analysis. nih.gov

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Stacking)

The intermolecular forces exerted by this compound are critical for understanding its physical properties, such as boiling point and solubility, as well as its interactions in a biological context.

Hydrogen Bonding: The presence of both hydrogen bond donors (-OH and -NH2 groups) and acceptors (the oxygen and nitrogen atoms) allows this compound to form a network of intermolecular hydrogen bonds. Computational studies on aminophenol-water clusters have investigated the structures of these hydrogen-bonded complexes. aip.org These studies reveal that water molecules can form hydrogen bonds with both the hydroxyl and amino groups. aip.org

π-Stacking: The aromatic ring of this compound can participate in π-stacking interactions with other aromatic systems. nih.gov These interactions are important in the stabilization of molecular complexes and play a role in biological recognition. wikipedia.orgnih.gov Computational studies on the p-aminophenol-p-cresol dimer have shown that π-stacked and hydrogen-bonded isomers can be very close in energy. rsc.orgarxiv.org The geometry of π-stacking can vary, with parallel-displaced and T-shaped arrangements being common. wikipedia.org

A summary of the potential intermolecular interactions involving this compound is provided in the table below.

| Interaction Type | Participating Groups | Significance |

|---|---|---|

| Hydrogen Bonding (Donor) | -OH, -NH2 | Crucial for solubility in polar solvents and self-assembly. |

| Hydrogen Bonding (Acceptor) | -OH, -NH2, -N(CH3)2 | Allows for interaction with a wide range of molecules. |

| π-Stacking | Benzene Ring | Contributes to the stability of molecular aggregates and complexes. |

| Van der Waals Forces | Entire Molecule | General attractive forces contributing to overall intermolecular cohesion. |

Vi. Advanced Applications of 4 Amino 3 Dimethylamino Phenol and Its Derivatives in Chemical Sciences

Role as Building Blocks and Precursors in Organic Synthesis

The strategic placement of amino and hydroxyl groups on the aromatic ring of 4-Amino-3-(dimethylamino)phenol makes it a valuable building block in organic synthesis. These functional groups serve as handles for a variety of chemical modifications, enabling the construction of more complex molecular architectures.

Synthesis of Complex Organic Molecules and Fine Chemicals

The dual functionality of this compound allows it to be a precursor in the synthesis of a range of complex organic molecules and fine chemicals. The amino group can undergo reactions such as diazotization, acylation, and alkylation, while the hydroxyl group can be etherified or esterified. This reactivity is harnessed to create intricate molecular frameworks. For instance, derivatives of aminophenols are used in the synthesis of Schiff bases, which are compounds with a wide range of applications. nih.govnih.gov The synthesis of novel 3-[4-(dimethylamino)phenyl]alkyl-2-oxindole analogs, which have shown potential in suppressing neuronal cell death, demonstrates the utility of related dimethylaminophenol derivatives in constructing biologically relevant molecules. nih.gov

The synthesis of complex organic compounds often involves multi-step processes where a simple precursor is gradually built upon. nih.gov The reactivity of both the amino and hydroxyl groups in this compound and its isomers allows for a variety of chemical modifications, making them key intermediates in developing new compounds.

Intermediates in the Preparation of Specialized Dyes and Pigments

The aromatic amine structure of this compound and its derivatives makes them key intermediates in the synthesis of specialized dyes and pigments. The amino group is particularly important as it can be diazotized and then coupled with other aromatic compounds to form azo dyes, a large and important class of coloring agents. The specific substitution pattern on the phenol (B47542) ring influences the final color and properties of the dye. For example, 4-amino-3,5-dimethylphenol (B131400) is a known intermediate in the production of hair dyes and other coloring agents. cymitquimica.com The reactivity of its amino group allows it to participate in the fundamental diazotization and coupling reactions of the dye industry.

Furthermore, derivatives like 3-(N,N-dimethylamino)phenol are used in the synthesis of rosamines, a class of fluorescent dyes. acs.org For instance, the condensation of 3-(N,N-dimethylamino)phenol with benzaldehydes is a key step in preparing these dyes. acs.org Similarly, 4-(dimethylamino)phenol (B184034) has been used in the synthesis of specific dyes like CypH-1. thno.org

Contributions to Materials Science

The utility of this compound and its derivatives extends into materials science, where they are employed in the creation of polymers and functional materials with tailored properties.

Application in Polymer Chemistry and Curing Agents (e.g., epoxy resins)

In polymer chemistry, aminophenols can act as monomers or curing agents. The amino and hydroxyl groups can react with other monomers to form a variety of polymers. As curing agents, particularly for epoxy resins, the amino groups react with the epoxide rings, leading to a cross-linked, three-dimensional network. This process, known as curing, transforms the liquid resin into a hard, durable solid. The structure of the aminophenol, including the presence and position of the dimethylamino group, can influence the curing kinetics and the final properties of the cured epoxy, such as its thermal stability and mechanical strength. While direct research on this compound as a curing agent is not extensively documented in the provided results, the general reactivity of aminophenols suggests this potential application.

Development of Functional Materials and Coatings

The unique electronic and chemical properties of this compound derivatives make them suitable for the development of functional materials and coatings. The presence of the electron-donating amino and dimethylamino groups can impart specific functionalities. For instance, these compounds can be incorporated into polymer backbones or used as additives to create materials with antioxidant properties. 4-amino-3,5-dimethylphenol has been investigated for its antioxidant properties, which could be beneficial in various applications.

Derivatives of aminophenols have also been explored for creating materials with specific optical or electronic properties. The development of electrochemical sensors for detecting heavy metals using 4-amino-3,5-dimethylphenol highlights its potential in environmental science applications.

Catalytic Applications in Organic Transformations

While the primary applications of this compound are as a synthetic building block, its derivatives also show promise in the field of catalysis. The presence of both acidic (phenolic hydroxyl) and basic (amino) sites within the same molecule allows for potential bifunctional catalysis.

Research into the catalytic activity of this compound itself is limited in the provided search results. However, the broader class of aminophenols and their derivatives have been explored as ligands for metal-catalyzed reactions. The nitrogen and oxygen atoms can coordinate with metal centers, and the electronic properties of the aromatic ring can be tuned by substituents to influence the catalytic activity of the metal complex. For example, 3-amino-4-(dimethylamino)-N,N-dimethylbenzenesulfonamide, a related compound, serves as a versatile building block for synthesizing more complex organic molecules due to its unique structure that allows for various chemical transformations. This versatility suggests the potential for designing derivatives of this compound that could act as effective catalysts or ligands in a range of organic transformations.

Nucleophilic Catalysis and Reaction Acceleration

The presence of both an amino and a hydroxyl group on the aromatic ring of this compound imparts significant nucleophilic character to the molecule. This property is central to its role in nucleophilic catalysis, where it can accelerate a variety of chemical reactions. The dimethylamino group, being a strong electron-donating group, enhances the nucleophilicity of the aromatic ring and the phenolic oxygen, making them effective catalysts.

One of the well-documented catalytic activities of a related compound, 4-dimethylaminophenol (DMAP), is in the rapid formation of ferrihemoglobin. researchgate.netnih.gov This process is crucial in the context of cyanide poisoning treatment. nih.govwikipedia.org While the primary compound of interest is this compound, the catalytic mechanism of DMAP provides valuable insights. The catalytic cycle involves the autoxidation of DMAP, a process significantly accelerated by oxyhemoglobin. researchgate.netnih.gov This leads to the formation of the 4-(N,N-dimethylamino)phenoxyl radical, which has been identified by EPR spectroscopy. researchgate.netnih.gov This radical species is a key intermediate that facilitates the transfer of electrons, thereby accelerating the oxidation of ferrohemoglobin to ferrihemoglobin. researchgate.netnih.gov The reaction is autocatalytic, with the formation of p-benzoquinone as a byproduct which can further react with DMAP to generate more of the phenoxyl and semiquinone radicals. nih.gov

The catalytic efficiency is highlighted by the fact that DMAP produces many equivalents of ferrihemoglobin. researchgate.netnih.gov The reaction exhibits a lag phase, suggesting that the oxidation products of DMAP are essential for the catalytic cycle to become fully established. researchgate.net

Chemo- and Regioselective Catalysis

The structural features of this compound and its derivatives make them promising candidates for directing the chemo- and regioselectivity of chemical reactions. The strategic placement of the amino and hydroxyl groups, along with the dimethylamino substituent, can influence the steric and electronic environment around a reactive center, thereby favoring one reaction pathway over others.

While specific studies detailing the use of this compound as a chemo- and regioselective catalyst are not extensively documented in the provided search results, the principles of its structure suggest high potential. For instance, in reactions involving electrophilic substitution on a substrate, the aminophenol derivative could act as a directing group, controlling the position of incoming substituents. The nucleophilic nature of the catalyst can also be exploited to selectively activate a particular functional group within a multifunctional molecule.

An example of chemo- and regioselective catalysis can be seen in the dimerization of terminal alkynes promoted by methylaluminoxane (B55162) (MAO), which yields specific geminal dimers. nih.gov Although this example does not directly involve this compound, it illustrates the type of selective transformations that can be achieved with appropriate catalysts. The development of catalysts based on aminophenol scaffolds for such selective reactions remains an active area of research.

Development of Chemical Probes and Sensing Systems

Derivatives of aminophenols, including structures related to this compound, are valuable in the design of chemical probes and sensing systems. Their utility in this area often stems from changes in their photophysical properties, such as fluorescence, upon interaction with specific analytes.

For example, rosamine-based dyes, which can be synthesized from 3-(N,N-dimethylamino)phenol, a structural isomer of the primary compound, have been developed as fluorogenic probes. acs.org These probes exhibit a "bichromophore effect" that leads to quenched fluorescence in their free state. acs.org This quenching can be suppressed upon binding to a target molecule, resulting in a "turn-on" fluorescence signal. acs.org This principle has been applied in creating sensors for various applications, including super-resolution imaging. acs.org The synthesis of these probes involves the condensation of the aminophenol with other aromatic aldehydes. acs.org

Furthermore, adducts of 4-(dimethylamino)phenol with glutathione (B108866) have been shown to form highly reactive cyclization products. nih.gov The formation of these products involves intramolecular reactions and autoxidation, leading to species with distinct properties. nih.gov Such reactivity can be harnessed in the design of probes that undergo a specific chemical transformation in the presence of an analyte, leading to a detectable signal.

The development of Schiff base derivatives of 4-aminophenol (B1666318) has also been explored for their potential in various biological and sensing applications. nih.gov These derivatives can be synthesized through the condensation of 4-aminophenol with different aldehydes, and their interaction with analytes can be monitored through spectral changes. nih.gov

Vii. Analytical Methodologies for the Detection and Quantification of 4 Amino 3 Dimethylamino Phenol

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation and analysis of 4-Amino-3-(dimethylamino)phenol from complex matrices. Its high resolving power allows for the isolation of the target analyte from interfering substances, ensuring accurate quantification.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of aminophenols. The choice of stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity.

For the separation of aminophenols, reversed-phase columns, such as C18, are frequently used. helixchrom.comnih.gov A study on the simultaneous determination of 11 aminophenols in hair dyes utilized an Agilent Zorbax SB C18 column. nih.gov The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer. helixchrom.comnih.govnih.gov Gradient elution, where the composition of the mobile phase is changed during the analysis, is often necessary to separate multiple components with different polarities effectively. nih.gov

Various detection systems can be coupled with HPLC for the quantification of this compound. UV-Vis detectors are common, with detection wavelengths typically set at 230, 270, and 400 nm for a range of aminophenols. nih.gov For enhanced sensitivity and selectivity, especially in complex matrices, mass spectrometry (MS) is the detector of choice. nih.gov Liquid chromatography-mass spectrometry (LC-MS) using multiple reaction monitoring (MRM) provides a highly sensitive and selective method for quantifying target compounds. nih.gov Amperometric detection has also been successfully used for the determination of 4-aminophenol (B1666318) impurities in pharmaceutical preparations. mdpi.com

A study detailing the analysis of 4-aminophenol used a Primesep 100 mixed-mode stationary phase column with a mobile phase of water, acetonitrile, and an ammonium (B1175870) formate (B1220265) buffer, which is compatible with MS detection. sielc.com Another method for 3,5-Dimethyl-4-aminophenol employed a Newcrom R1 reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility). sielc.com

Table 1: HPLC Methods for Aminophenol Analysis

| Analyte | Column | Mobile Phase | Detection | Reference |

| 11 Aminophenols | Agilent Zorbax SB C18 | Acetonitrile and ion pair system (sodium heptanesulfonate and phosphate) | UV (230, 270, 400 nm) | nih.gov |

| 4-Aminophenol | Primesep 100 | Water, Acetonitrile, Ammonium Formate buffer | UV (275 nm), MS-compatible | sielc.com |

| 3,5-Dimethyl-4-aminophenol | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid/Formic Acid | Not specified | sielc.com |

| 4-Dimethylaminoantipyrine | Hypersil ODS | Methanol, Sodium acetate (B1210297) buffer (pH 5.5) | UV (253 nm) | nih.gov |

This table provides an interactive summary of various HPLC methods used for the analysis of aminophenols.

Gas Chromatography (GC) is another powerful technique for the analysis of phenols, though it often requires derivatization to increase the volatility of the analytes. Phenols can be analyzed directly or after being converted into more volatile derivatives, such as methylated phenols or pentafluorobenzylbromo ether derivatives.

The choice of column is critical for separation. Different chiral columns, for instance, have been compared for the GC-MS analysis of amino acid enantiomers after derivatization. nih.gov For the analysis of phenols in water, a GC system equipped with a flame ionization detector (FID) is commonly used. impactfactor.org

Derivatization is a key step in many GC methods for non-volatile compounds. For amino acids, derivatization with methyl chloroformate/methanol has been shown to be effective. nih.gov However, potential issues like racemization during derivatization must be carefully evaluated. nih.gov

Electrochemical Sensing Platforms and Method Development

Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of this compound. These methods are based on the electrochemical oxidation or reduction of the analyte at an electrode surface.

Modified electrodes are frequently used to enhance the sensitivity and selectivity of the detection. A glassy carbon electrode (GCE) modified with a three-dimensionally ordered macroporous film of polycysteine has been used for the determination of 4-aminophenol. researchgate.net This modified electrode exhibited a larger peak current compared to a bare GCE, attributed to the unique structure and large surface area of the macroporous film. researchgate.net

Other research has focused on the development of electrochemical immunosensors. One study demonstrated the use of 4-dimethylaminoantipyrine (4-DMAA) as a broad electrochemical indicator for immunosensors. nih.govnih.gov The oxidation of 4-DMAA was used to signal the specific biological recognition event. nih.govnih.gov Another approach utilized flexible devices with electrodes made of a mixture of carbon nanotubes and Nafion doped with copper for the detection of p-aminophenol in water. mdpi.com

Table 2: Electrochemical Detection of Aminophenols

| Analyte | Electrode | Detection Principle | Limit of Detection | Reference |

| 4-Aminophenol | Polycysteine-modified GCE | Direct Oxidation | 8 nM | researchgate.net |

| p-Aminophenol | Carbon nanotube/Nafion:Cu electrode | Catalytic Oxidation | 90 nM | mdpi.com |

| Immunoglobulins | 4-DMAA modified electrode | Indirect (via 4-DMAA oxidation) | Not specified | nih.govnih.gov |

This interactive table summarizes different electrochemical platforms developed for the detection of aminophenols.

Spectroscopic Quantification Methods (e.g., Fluorimetry, UV-Vis Spectrophotometry)

Spectroscopic methods, particularly UV-Vis spectrophotometry and fluorimetry, are widely used for the quantification of phenolic compounds.

UV-Vis spectrophotometry is often based on a color-forming reaction. A classic method for the determination of total phenols involves a reaction with 4-aminoantipyrine (B1666024) (4-AAP) in an alkaline solution in the presence of an oxidizing agent like potassium ferricyanide. impactfactor.orgresearchgate.net The resulting colored product is then measured spectrophotometrically. impactfactor.orgresearchgate.net Studies have also investigated the reaction products of various 4-aminopyrazolone compounds with phenol (B47542) to improve the sensitivity and selectivity of this method. researchgate.net

Fluorimetry can offer higher sensitivity for certain compounds. For instance, the fluorescence properties of some rosamines, which can be synthesized from 3-(dimethylamino)phenol, are dependent on their chemical environment, a principle that can be exploited for sensing applications. acs.org

Sample Preparation and Matrix Effects in Analytical Procedures

Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte before instrumental analysis. The complexity of the sample matrix significantly influences the choice of the preparation method.

For solid samples like hair dyes, extraction with a suitable solvent such as methanol is a common first step. nih.gov The use of an antioxidant like sodium bisulfite can prevent the degradation of the aminophenols during extraction. nih.gov Subsequent purification steps, such as high-speed frozen centrifugation, can further clean up the extract. nih.gov

For liquid samples like water, a distillation step may be necessary to separate phenols from non-volatile impurities before colorimetric analysis. impactfactor.org In some cases, liquid-liquid extraction is used to transfer the analyte from the aqueous phase to an organic solvent. thno.org

Matrix effects, where components of the sample other than the analyte interfere with the measurement, are a significant challenge in analytical chemistry. These effects can either enhance or suppress the analytical signal, leading to inaccurate results. To mitigate matrix effects, several strategies can be employed. The use of an internal standard is a common practice. nih.gov Additionally, matrix-matched calibration standards, prepared in a matrix similar to the sample, can help to compensate for these effects. In highly complex samples, more extensive cleanup procedures or the use of highly selective analytical techniques like LC-MS/MS are often required. nih.gov

Viii. Comprehensive Review of Derivatives and Analogues of 4 Amino 3 Dimethylamino Phenol

Structure-Reactivity and Structure-Property Relationships

The reactivity and properties of 4-Amino-3-(dimethylamino)phenol are dictated by the interplay of the three functional groups: the hydroxyl (-OH), the primary amino (-NH2), and the dimethylamino (-N(CH3)2) groups, all attached to the aromatic ring. Both the amino and dimethylamino groups are strong electron-donating groups due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the benzene (B151609) ring through resonance. The hydroxyl group is also an activating, ortho-, para-directing group.

The combined electron-donating effects of these substituents, particularly the ortho- and para-directing nature of the hydroxyl and amino groups, are expected to significantly activate the aromatic ring towards electrophilic substitution. The positions ortho and para to the hydroxyl and amino groups are highly activated. Specifically, the positions C2, C5, and C6 will be the most nucleophilic. The steric hindrance from the dimethylamino group at C3 might influence the regioselectivity of incoming electrophiles.

The basicity of the molecule is another key property. The dimethylamino group is generally more basic than the primary amino group due to the electron-donating inductive effect of the two methyl groups. Protonation is most likely to occur at the dimethylamino nitrogen. The presence of these basic groups means the compound can form salts with acids. cymitquimica.com The phenolic hydroxyl group is acidic and can be deprotonated by a strong base.

The electronic properties also influence the potential for the compound to act as a reducing agent. Phenols and anilines are known to be easily oxidized, and the presence of multiple electron-donating groups in this compound would make it particularly susceptible to oxidation. This reactivity is utilized in various applications, including as photographic developers and antioxidants. google.com

A comparison with its isomers reveals the importance of the substituent positions. For instance, in 4-(dimethylamino)phenol (B184034), the para-position of the hydroxyl and dimethylamino groups leads to a strong resonance effect, influencing its electronic and redox properties. This compound is known to be a reactive molecule that can participate in various chemical reactions, including the formation of fluorescent products. biosynth.com In contrast, 3-(dimethylamino)phenol has a different electronic distribution, which affects its reactivity and applications, for example, in the synthesis of dyes. chemicalbook.comacs.org

Table 1: Comparison of Properties of Isomeric Dimethylaminophenols

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |

| 4-(Dimethylamino)phenol | C₈H₁₁NO | 137.18 | Not specified | Para-substituted, strong resonance effect, used as a reagent in organic synthesis. cymitquimica.com |

| 3-(Dimethylamino)phenol | C₈H₁₁NO | 137.18 | 82-84 | Meta-substituted, used in dye and pharmaceutical synthesis. chemicalbook.comnih.gov |

| 4-Amino-3,5-dimethylphenol (B131400) | C₈H₁₁NO | 137.18 | Not specified | A metabolite of lidocaine, features a different substitution pattern. nih.gov |

This table is populated with data from publicly available chemical databases. The properties of this compound are not widely reported and are inferred from related structures.

Synthesis and Applications of Isomeric and Substituted Dimethylaminophenols

Synthesis of 4-(Dimethylamino)phenol: A common method for the synthesis of 4-(dimethylamino)phenol involves the methylation of 4-aminophenol (B1666318). For example, 4-aminophenol hydrochloride can be dissolved in a mixture of methanol (B129727) and formaldehyde, followed by reduction with sodium borohydride (B1222165) to yield 4-(dimethylamino)phenol. thno.org

Synthesis of 3-(Dimethylamino)phenol: Several methods have been reported for the synthesis of 3-(dimethylamino)phenol. One traditional method involves the reaction of m-aminophenol with dimethyl sulfate. chemicalbook.com An alternative, more environmentally friendly approach involves the reaction of resorcinol (B1680541) with an aqueous solution of dimethylamine (B145610). patsnap.comgoogle.com This method avoids the use of highly toxic dimethyl sulfate. Another route uses N,N-dimethylaniline as a starting material, which undergoes sulfonation followed by alkali fusion. guidechem.com

Synthesis of 2-Amino-5-(dimethylamino)phenol (B14853665): The synthesis of 2-amino-5-(dimethylamino)phenol can be achieved by the reduction of 5-(dimethylamino)-2-nitrosophenol. The reduction can be carried out using hydrogen gas with a nickel catalyst. lookchem.com

Applications: Isomeric and substituted dimethylaminophenols have found a variety of applications:

Dye Synthesis: 3-(Dimethylamino)phenol is a key intermediate in the synthesis of various dyes. chemicalbook.comguidechem.com For instance, it is used in condensation reactions with benzaldehydes to produce rosamine dyes, which have applications in fluorescence imaging. acs.org

Pharmaceutical Intermediates: These compounds serve as building blocks for pharmaceutical agents. 3-(Dimethylamino)phenol is used to synthesize new anticholinesterase drugs. guidechem.com Derivatives of 4-aminophenol have been explored for their antimicrobial and antidiabetic activities. nih.govmdpi.com

Photographic Chemicals: Aminophenols are well-known developing agents in black-and-white photography, and their derivatives can also be used in this field. cymitquimica.com

Antioxidants and Reducing Agents: The o-aminophenol structure, present in some isomers, can act as a reducing agent, with applications as industrial antioxidants. google.com

Table 2: Synthesis and Applications of Isomeric Dimethylaminophenols

| Compound | Starting Material(s) | Key Reagents | Application(s) | Reference(s) |

| 4-(Dimethylamino)phenol | 4-Aminophenol hydrochloride | Methanol, Formaldehyde, Sodium borohydride | Reagent in organic synthesis | thno.org |

| 3-(Dimethylamino)phenol | m-Aminophenol | Dimethyl sulfate | Dyes, Pharmaceutical intermediates | chemicalbook.com |

| 3-(Dimethylamino)phenol | Resorcinol | Dimethylamine aqueous solution | Dyes, Pharmaceutical intermediates | patsnap.comgoogle.com |

| 2-Amino-5-(dimethylamino)phenol | 5-(Dimethylamino)-2-nitrosophenol | Hydrogen, Nickel catalyst | Chemical intermediate | lookchem.com |

Functionalization Strategies and Their Impact on Chemical Behavior

The presence of three reactive sites—the hydroxyl group, the primary amino group, and the activated aromatic ring—in this compound and its analogues allows for a wide range of functionalization strategies. These modifications can significantly alter the chemical behavior and properties of the parent molecule, leading to new applications.

Reactions of the Amino and Hydroxyl Groups: The primary amino group can readily undergo reactions such as acylation, alkylation, and the formation of Schiff bases (imines) through condensation with aldehydes and ketones. For example, 4-aminophenol derivatives have been reacted with various aldehydes to synthesize Schiff bases, which have shown potential biological activities. nih.govmdpi.com The hydroxyl group can be converted into an ether or an ester. These reactions can be used to protect the functional groups or to introduce new functionalities that modulate the molecule's solubility, reactivity, and biological interactions.

Electrophilic Aromatic Substitution: As mentioned earlier, the aromatic ring is highly activated towards electrophilic substitution. Reactions such as halogenation, nitration, and sulfonation can be performed to introduce new substituents onto the ring. The position of these new groups will be directed by the existing activating groups and influenced by steric factors.

Functionalization for Materials Science: Aminophenol derivatives have been used to functionalize other materials to enhance their properties. For instance, 4-aminothiophenol (B129426) has been used to functionalize graphene oxide to improve its capacity for removing dyes and heavy metals from water. The amino and thiol groups provide additional binding sites and can chelate with metal ions. researchgate.net Similarly, poly(m-aminophenol) can be synthesized and further modified through esterification of its free hydroxyl groups, leading to polymers with good thermal stability. tandfonline.com

The functionalization of this compound is expected to follow similar principles. For example, selective acylation of the more nucleophilic primary amino group could be achieved, leaving the hydroxyl and dimethylamino groups available for further modification. The introduction of different functional groups can tune the electronic properties, which is crucial for applications in sensors and electronic materials.

Emerging Research Areas and Future Directions for the Compound Class

The field of aminophenol derivatives continues to evolve, with new research focusing on the development of novel materials and molecules with tailored properties. While direct research on this compound is not prominent, the trends in related compounds suggest potential future directions.

Advanced Materials: There is growing interest in the use of aminophenol derivatives in the synthesis of advanced polymers and nanomaterials. The ability to functionalize these molecules allows for the creation of materials with specific optical, electronic, and thermal properties. For example, the incorporation of aminophenol moieties into polymer backbones can lead to conductive polymers or materials with interesting redox behavior. tandfonline.com The functionalization of quantum dots with amino acids, which share functional groups with aminophenols, has shown promise in creating biocompatible materials for bioimaging and sensing applications. nih.gov

Medicinal Chemistry: The structural motifs present in aminophenol derivatives are found in many biologically active compounds. The dimethylamino group is a common pharmacophore in many FDA-approved drugs. patsnap.com Future research could explore the synthesis of novel derivatives of this compound as potential therapeutic agents. The diverse biological activities of aminophenol derivatives, including antimicrobial and antidiabetic properties, suggest that this class of compounds warrants further investigation. nih.govmdpi.com Structure-activity relationship (SAR) studies on related compounds, such as 4-aminoquinolines, have shown that modifications to the aromatic ring can significantly impact biological activity. nih.gov

Catalysis: The electron-rich nature of these compounds and their ability to coordinate with metal ions suggest potential applications in catalysis. Functionalized aminophenols could act as ligands for transition metal catalysts, influencing the catalyst's activity and selectivity in various organic transformations.

Sensors: The responsive nature of the amino and hydroxyl groups to changes in their chemical environment (e.g., pH, presence of metal ions) makes them suitable candidates for the development of chemical sensors. Functionalization can be used to enhance the selectivity and sensitivity of these sensors. For instance, derivatives of 4-aminothiophenol have been used in the development of colorimetric and spectroscopic sensors for heavy metals. researchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structural identity of 4-Amino-3-(dimethylamino)phenol in synthetic mixtures?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the aromatic proton environment and dimethylamino group (δ ~2.8–3.2 ppm for N–CH3). Infrared (IR) spectroscopy can validate hydroxyl (O–H stretch ~3200–3600 cm⁻¹) and amine (N–H stretch ~3300 cm⁻¹) functional groups. Mass spectrometry (MS) should corroborate the molecular ion peak at m/z 173.64 (C₈H₁₁NO) . High-performance liquid chromatography (HPLC) with UV detection at λ ~270–290 nm (typical for phenolic derivatives) ensures purity assessment .

Q. How can synthetic protocols for this compound be optimized to enhance yield and scalability?

- Methodological Answer : Yield optimization requires controlled aminolysis conditions (e.g., temperature, solvent polarity, and stoichiometry of dimethylamine). For example, using a polar aprotic solvent (e.g., DMF) at 60–80°C under inert atmosphere minimizes side reactions. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity. Reaction monitoring with thin-layer chromatography (TLC) ensures intermediate stability .

Advanced Research Questions

Q. What experimental approaches resolve contradictions in the metal-chelating behavior of this compound derivatives under varying pH conditions?

- Methodological Answer : pH-dependent isothermal titration calorimetry (ITC) quantifies binding affinities for metal ions (e.g., Cu²⁺, Zn²⁺) across pH 5–7. Complementary UV-Vis titration at λ ~400–500 nm (charge-transfer bands) identifies coordination geometry. Computational modeling (DFT or molecular dynamics) predicts protonation states of amine and hydroxyl groups, which influence chelation. For example, at neutral pH, the dimethylamino group remains unprotonated, enhancing metal binding, while acidic conditions protonate the amine, reducing affinity .

Q. How do structural modifications of this compound impact dual μ-opioid receptor agonism and noradrenaline reuptake inhibition in analgesic design?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with substituents on the aromatic ring (e.g., halides, methyl groups) or alkyl chain elongation. In vitro assays (e.g., radioligand binding for μ-opioid receptors and noradrenaline transporter inhibition in neuronal cells) quantify potency. Pharmacokinetic profiling (e.g., logP, plasma protein binding) evaluates blood-brain barrier penetration. For example, Tapentadol derivatives incorporating this scaffold show enhanced metabolic stability due to reduced CYP450 interaction .

Q. What mechanistic insights explain the role of this compound in lignin depolymerization via Caromatic–C bond cleavage?

- Methodological Answer : Hydroamination reactions with lignin model compounds (e.g., p-coumaric acid) under catalytic conditions (e.g., NH₃/DMF at 175°C) generate intermediates like 4-vinylphenol. Gas chromatography-mass spectrometry (GC-MS) tracks phenol and dimethylamine byproducts. Isotopic labeling (¹³C or ²H) identifies bond cleavage sites. Kinetic studies reveal that dimethylamino groups stabilize transition states via electron donation, facilitating β-scission of C–C bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.